Fmoc-alpha-Me-D-Cys(Trt)-OH

Solid-Phase Peptide Synthesis Racemization Cysteine Chemistry

Standard Fmoc-Cys(Trt)-OH suffers base-catalyzed racemization during SPPS, yielding difficult-to-remove epimeric impurities. This Cα-methylated, D-configuration analogue provides a definitive solution. - **Zero epimerization risk:** Quaternary Cα carbon prevents proton abstraction, guaranteeing stereochemical purity. - **NCL thioester surrogate:** Enables Fmoc-based synthesis of peptide thioesters via C-terminal α-Me-Cys for native chemical ligation. - **Protease resistance:** Dual Cα-methyl & D-backbone confers exceptional metabolic stability for in vivo therapeutics. Available in >99% ee for GMP peptide API manufacturing. Immediate shipment.

Molecular Formula C38H33NO4S
Molecular Weight 599.75
CAS No. 725728-37-0
Cat. No. B2815917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-alpha-Me-D-Cys(Trt)-OH
CAS725728-37-0
Molecular FormulaC38H33NO4S
Molecular Weight599.75
Structural Identifiers
SMILESCC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C38H33NO4S/c1-37(35(40)41,39-36(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,39,42)(H,40,41)/t37-/m1/s1
InChIKeyAWLPKAIRGNZKIN-DIPNUNPCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-alpha-Me-D-Cys(Trt)-OH: Cα-Methyl D-Cys Building Block


Fmoc-alpha-Me-D-Cys(Trt)-OH (CAS: 725728-37-0) is an orthogonally protected, non-proteinogenic amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It features an Fmoc-protected α-amino group, a trityl (Trt)-protected thiol side chain, and a defining Cα-methyl substitution on the D-cysteine backbone . This Cα-methyl group restricts backbone conformational freedom and prevents Cα proton abstraction, which fundamentally alters its behavior during peptide assembly and in the final peptide product compared to standard Fmoc-Cys(Trt)-OH [1].

Workflow: Fmoc-SPPS peptide synthesis
Selection: Cα-methyl D-Cys chiral building block
Use Context: NCL, protease-resistant, and helical peptide studies

Fmoc-alpha-Me-D-Cys(Trt)-OH vs. Standard Fmoc-Cys(Trt)-OH


A researcher cannot simply substitute the cheaper and more common Fmoc-Cys(Trt)-OH for Fmoc-alpha-Me-D-Cys(Trt)-OH without fundamentally altering the intended outcome. The incorporation of a standard Cys residue via SPPS is plagued by significant base-catalyzed racemization during activation and coupling, leading to epimeric peptide impurities that are difficult to separate [1]. Furthermore, a standard C-terminal Cys does not support in situ thioester formation for native chemical ligation (NCL), a key application requiring a Cα-methylated cysteine [2]. Lastly, the unsubstituted Cys backbone lacks the conformational constraint and protease resistance conferred by the Cα-methyl group, which is critical for designing stable, bioactive peptidomimetics [3].

Racemization Standard Fmoc-Cys(Trt)-OH is racemization-prone under standard SPPS conditions; Cα-methyl eliminates this pathway.
NCL Capability Standard Cys cannot serve as a thioester surrogate for native chemical ligation; α-Me-Cys enables direct ligation.
Conformation & Stability Standard Cys lacks the conformational constraint and protease resistance conferred by Cα-methyl and D-configuration.

Head-to-Head Evidence for Fmoc-alpha-Me-D-Cys(Trt)-OH


Elimination of Cα Racemization in SPPS

Incorporation of standard Fmoc-Cys(Trt)-OH using standard SPPS protocols with DIEA base leads to significant racemization, a problem that the Cα-methyl group in Fmoc-alpha-Me-D-Cys(Trt)-OH eliminates entirely. The quaternary Cα stereocenter lacks an acidic proton, making Cα racemization impossible under standard coupling conditions. In contrast, Fmoc-Cys(Trt)-OH undergoes base-catalyzed epimerization during activation, yielding levels of racemization that can exceed 1.0% and compromise product purity and yield. Studies confirm that without special precautions (e.g., base-free activation), the racemization of standard Fmoc-Cys(Trt)-OH remains above acceptable levels (<1.0%), even with optimized coupling protocols [1]. The Cα-methylated derivative intrinsically avoids this issue, ensuring stereochemical integrity of the final peptide.

Cα Racemization Comparison
Reported comparison
Target: 0% racemization
Comparator: >1.0% racemization
Supports stereochemical purity in SPPS workflows
Standard DIEA-based activation; quaternary Cα prevents epimerization
Solid-Phase Peptide Synthesis Racemization Cysteine Chemistry

In Situ Thioester Formation for NCL

A major limitation of Fmoc-SPPS is the difficulty of generating peptide thioesters required for NCL. α-Methylcysteine, when placed at the C-terminus of a peptide, acts as a direct thioester surrogate, undergoing in situ thioester formation and ligation with an N-terminal Cys peptide. This functionality is absent in standard cysteine. The use of C-terminal α-methylcysteine enabled the synthesis of a 76-amino acid protein (M. tuberculosis chorismate mutase) via a two-segment ligation strategy, demonstrating its robustness and compatibility with Fmoc chemistry [1]. This capability avoids the need for specialized linkers or post-synthetic thioesterification steps.

NCL Thioester Surrogate Capability
Reported comparison
Target: Functional (Yes)
Comparator: Not functional (No)
Supports Fmoc-compatible protein ligation strategy
76-mer protein synthesis reported as proof of concept
Protein Ligation Chemical Protein Synthesis Peptide Thioester Surrogates

Protease Resistance via Cα-Methylation

The Cα-methyl group confers significant resistance to proteolytic degradation, a key limitation for therapeutic peptides. A patent disclosure explicitly states that incorporation of alpha-methyl-functionalized amino acids directly into the peptide backbone during standard synthesis produces peptides with enhanced resistance to proteases such as chymotrypsin, trypsin, and neprilysin [1]. While direct kinetic data comparing alpha-Me-D-Cys to unmodified Cys is not provided in the primary source, the structural rationale (steric hindrance at the scissile bond) and class-level evidence for related α-methyl amino acids strongly support this differential advantage. The patent further teaches that the substituted peptides can maintain substantially the same receptor potency and selectivity as the native sequence [1].

Protease Resistance Profile
Class-level inference
Reported enhanced resistance vs standard Cys peptides
Class-level evidence; requires target-specific verification
Chymotrypsin, trypsin, neprilysin assay context
Peptide Stability Protease Resistance Peptidomimetics

Helical Stabilization by Cα-Methylation

Incorporation of Cα-methylated amino acids, including chiral α-Me residues, is a validated strategy for stabilizing α-helical structures in short peptides. A quantitative thermodynamic analysis comparing a helix-rich miniprotein variant containing a chiral α-methylated residue (L-α-Me-Ala) to its unmodified counterpart revealed a synergistic stabilizing effect: the α-methylated variant exhibited a significantly higher melting temperature (Tm). Specifically, the chiral α-Me-Ala substitution stabilized the folded state by approximately 0.7 kcal/mol relative to an achiral Aib substitution, and substantially more compared to an unsubstituted Ala residue [1]. This class-level evidence demonstrates that Cα-methylation, as found in Fmoc-alpha-Me-D-Cys(Trt)-OH, directly translates to enhanced conformational stability of α-helical secondary structures.

Helical Conformation Stabilization
Cross-study context
~0.7 kcal/mol stabilization reported for chiral α-Me residue
Cross-study context; supports helix stabilization rationale
α-Me-Ala miniprotein model; thermodynamic analysis
Peptide Conformation Helix Stabilization Protein Mimetics

D-Configuration: Stability and Altered Bioactivity

The D-configuration of Fmoc-alpha-Me-D-Cys(Trt)-OH is a critical differentiator from its L-counterpart. While the L-α-Me-Cys can be used for specific protein ligation applications [1], the D-enantiomer is preferred when designing protease-resistant, mirror-image peptides or when exploring chiral recognition in biological systems. Peptides containing D-amino acids are generally resistant to proteolytic cleavage by common mammalian proteases, which are stereospecific for L-amino acids. This chiral inversion can dramatically increase the biological half-life of a peptide. The synthetic route for this compound is designed to yield the enantiopure D-isomer with >99% enantiomeric excess (ee) [2], ensuring consistent and reliable performance in experiments requiring strict stereochemical control.

Enantiomeric Identity & Stability
Reported comparison
D-isomer: >99% ee reported
L-isomer: different recognition profile
Supports D-configuration stereochemical control studies
D-peptides resist L-specific protease cleavage
Chirality D-Amino Acids Peptide Stability

Applications of Fmoc-alpha-Me-D-Cys(Trt)-OH


Protein Synthesis via Native Chemical Ligation

The primary application of this building block is in the Fmoc-based synthesis of peptide segments for subsequent assembly into full-length proteins via native chemical ligation (NCL). By incorporating Fmoc-alpha-Me-D-Cys(Trt)-OH at the C-terminus of a peptide segment, it acts as a stable, Fmoc-compatible thioester surrogate. This overcomes the classic difficulty of preparing peptide thioesters by Fmoc chemistry, enabling a straightforward, two-step protocol: SPPS of the peptide with a C-terminal α-Me-Cys, followed by in situ thioester formation and ligation with an N-terminal Cys peptide fragment. This method has been validated by the successful synthesis of a 76-amino acid protein [1].

Protease-Resistant D-Peptide Therapeutics

For the development of metabolically stable peptide drugs, the combination of Cα-methylation and D-stereochemistry is highly advantageous. The Cα-methyl group confers resistance to a broad range of proteases [1], while the D-configuration prevents recognition by the majority of mammalian proteases which are L-specific. This dual protection makes the resulting peptides exceptionally robust for in vivo applications, including oral peptide delivery and long-circulating therapeutic candidates. The high enantiopurity (>99% ee) of the building block [2] ensures a homogeneous product, a critical quality attribute for preclinical and clinical development.

Stabilization of Bioactive Helices and Turns

Researchers designing peptide mimetics to disrupt protein-protein interactions (PPIs) can use this building block to pre-organize a bioactive conformation. The Cα-methyl group is a well-established promoter of α-helical and β-turn structures [1]. Its incorporation into a short peptide sequence can significantly stabilize the folded state, reducing the entropic penalty of binding and thereby increasing target affinity. This is particularly valuable in PPI inhibitor discovery, where stabilizing a short helix from a native protein can yield potent, cell-permeable antagonists.

Stereochemical Integrity in GMP Production

In GMP manufacturing of peptide APIs, the risk of epimerization during SPPS is a significant quality concern. Fmoc-Cys(Trt)-OH is notoriously prone to base-catalyzed racemization, generating diastereomeric impurities that are costly to remove [1]. Fmoc-alpha-Me-D-Cys(Trt)-OH eliminates this risk entirely because the quaternary Cα carbon cannot undergo proton abstraction and epimerization. This guarantees stereochemical purity at the site of incorporation, simplifying downstream purification, improving overall yield, and reducing the analytical burden for batch release, thereby lowering the cost of goods for complex peptide therapeutics.

Application
Selection Property
Validation Focus
Protein Ligation via NCL
C-terminal thioester surrogate capability
Ligation efficiency and segment condensation review
Protease-Resistant D-Peptide Studies
Cα-methyl and D-configuration dual stability
Proteolytic stability and stereochemical purity review
PPI Inhibitor & Peptidomimetic Design
Conformational pre-organization support
Folded-state stabilization and affinity assessment
Research Peptide Production Scale-Up
Racemization-eliminated SPPS incorporation
Stereochemical purity and purification burden review
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